molecular formula C7H6N4O2 B6201860 1-azido-3-methyl-5-nitrobenzene CAS No. 1566395-58-1

1-azido-3-methyl-5-nitrobenzene

Cat. No.: B6201860
CAS No.: 1566395-58-1
M. Wt: 178.1
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Description

1-Azido-3-methyl-5-nitrobenzene is an organic compound that features both azide and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-3-methyl-5-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 3-methylbenzene (toluene) to produce 3-methyl-5-nitrotoluene. This intermediate is then subjected to azidation using sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Substitution: Sodium azide (NaN3), dimethylformamide (DMF).

    Cycloaddition: Copper (I) catalysts for Huisgen 1,3-dipolar cycloaddition.

Major Products Formed:

    Reduction: 1-amino-3-methyl-5-nitrobenzene.

    Cycloaddition: 1,2,3-triazole derivatives.

Scientific Research Applications

1-Azido-3-methyl-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-3-methyl-5-nitrobenzene primarily involves the reactivity of its azide and nitro groups. The azide group can undergo cycloaddition reactions to form stable triazole rings, which are useful in various chemical and biological applications. The nitro group can be reduced to an amino group, which can further participate in various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 1-Azido-3-methyl-5-nitrobenzene is unique due to the presence of both azide and nitro groups on the same benzene ring, providing a combination of reactivity that is not commonly found in other compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

1566395-58-1

Molecular Formula

C7H6N4O2

Molecular Weight

178.1

Purity

95

Origin of Product

United States

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